N-(3-chlorophenyl)-1-propionylindoline-5-sulfonamide
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Overview
Description
N-(3-chlorophenyl)-1-propionylindoline-5-sulfonamide is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique chemical structure, has garnered interest in various fields of scientific research.
Preparation Methods
The synthesis of N-(3-chlorophenyl)-1-propionylindoline-5-sulfonamide typically involves multiple steps. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . The reaction conditions often include the use of methanesulfonic acid as a catalyst and methanol as a solvent, resulting in the formation of the indole core . Industrial production methods may involve optimization of these reaction conditions to improve yield and scalability.
Chemical Reactions Analysis
N-(3-chlorophenyl)-1-propionylindoline-5-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and specific temperature and pressure conditions to facilitate the reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-1-propionylindoline-5-sulfonamide involves its interaction with specific molecular targets and pathways. The compound binds to receptors or enzymes, modulating their activity and leading to the desired biological effects . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
N-(3-chlorophenyl)-1-propionylindoline-5-sulfonamide can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone with diverse biological activities.
Indole-2-carboxylic acid: Known for its antiviral and anticancer properties.
Indole-3-carbinol: Studied for its potential anticancer effects.
What sets this compound apart is its unique combination of a chlorophenyl group and a sulfonamide group, which may confer distinct biological activities and chemical reactivity .
Properties
IUPAC Name |
N-(3-chlorophenyl)-1-propanoyl-2,3-dihydroindole-5-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O3S/c1-2-17(21)20-9-8-12-10-15(6-7-16(12)20)24(22,23)19-14-5-3-4-13(18)11-14/h3-7,10-11,19H,2,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRWKKFVSOLKGPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCC2=C1C=CC(=C2)S(=O)(=O)NC3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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